(4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid
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Overview
Description
(4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a fluoro group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene
Temperature: 80-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding alcohols or ketones
Reduction: Formation of corresponding amines or hydrocarbons
Substitution: Halogenation, nitration, or sulfonation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), or sulfonating agents (e.g., sulfuric acid)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted pyridine ketones, while reduction may produce fluoro-substituted pyridine amines.
Scientific Research Applications
(4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In medicinal chemistry, it acts as an inhibitor by binding to the active sites of enzymes or receptors, thereby modulating their activity. The boronic acid moiety is particularly effective in forming reversible covalent bonds with serine and threonine residues in proteins, making it a valuable tool in drug design .
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Another boronic acid derivative with a pyridine ring, commonly used in Suzuki-Miyaura coupling reactions.
4-Pyridinylboronic acid: Similar structure but lacks the fluoro and thiazole substituents, used in various organic synthesis applications.
6-Fluoro-3-pyridinylboronic acid: Contains a fluoro group but lacks the thiazole ring, used in the synthesis of halohydroxypyridines.
Uniqueness
(4-Fluoro-6-(thiazol-5-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a fluoro group and a thiazole ring, which confer distinct electronic and steric properties. These features enhance its reactivity and specificity in chemical reactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C8H6BFN2O2S |
---|---|
Molecular Weight |
224.02 g/mol |
IUPAC Name |
[4-fluoro-6-(1,3-thiazol-5-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C8H6BFN2O2S/c10-6-1-7(8-3-11-4-15-8)12-2-5(6)9(13)14/h1-4,13-14H |
InChI Key |
VNGVFXSCTKBKCE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(C=C1F)C2=CN=CS2)(O)O |
Origin of Product |
United States |
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